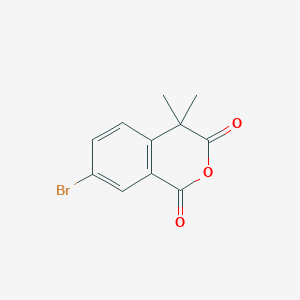
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride typically involves the bromination and chloromethylation of a pyrazole precursor. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether for the chloromethylation step. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial process more environmentally friendly.
化学反応の分析
Types of Reactions
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.
科学的研究の応用
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for its target. The exact molecular pathways involved can vary depending on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
- 5-bromo-4-(methylthio)-1-methyl-1H-pyrazole
- 5-chloro-4-(chloromethyl)-1-methyl-1H-pyrazole
- 4-(chloromethyl)-1-methyl-1H-pyrazole
Uniqueness
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride is unique due to the presence of both bromine and chlorine substituents on the pyrazole ring. This dual substitution can confer distinct chemical and biological properties, making the compound valuable for specific applications where such properties are desired.
特性
分子式 |
C5H7BrCl2N2 |
|---|---|
分子量 |
245.93 g/mol |
IUPAC名 |
5-bromo-4-(chloromethyl)-1-methylpyrazole;hydrochloride |
InChI |
InChI=1S/C5H6BrClN2.ClH/c1-9-5(6)4(2-7)3-8-9;/h3H,2H2,1H3;1H |
InChIキー |
RIHAVWFPHRMJDX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)CCl)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


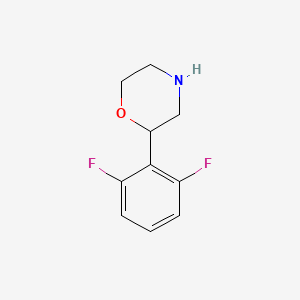
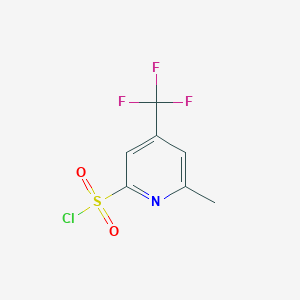

![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
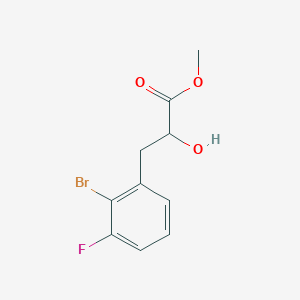
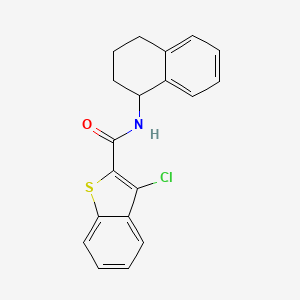

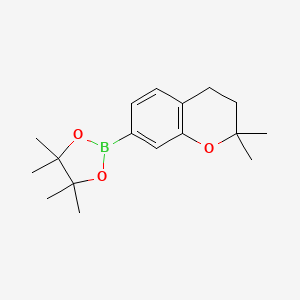
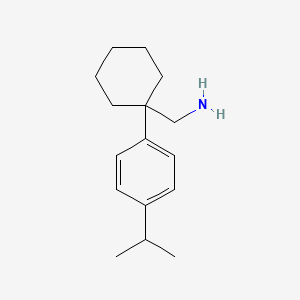
![4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one](/img/structure/B13585602.png)
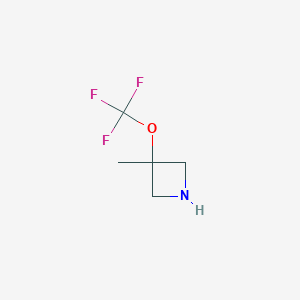
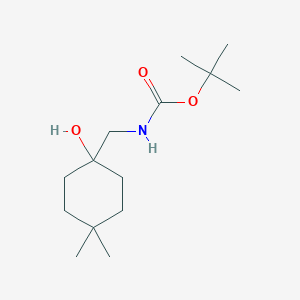
![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)
